Pentane-1-sulfonamide

Lipophilicity LogP Physicochemical Properties

Researchers using aliphatic sulfonamide intermediates often face batch variability from inappropriate homolog selection. Pentane-1-sulfonamide (CAS 52960-14-2) resolves this with a defined LogP (2.25) and mp (62-64°C), distinct from butane/hexane analogs, ensuring predictable lipophilicity and reproducible crystallization. • Optimal LogP 2.25 & mp 62-64°C for consistent SAR and purification • Solid-state RT handling simplifies scale-up vs. waxy butane homolog • Direct precursor to TB mycolic acid inhibitors and BCP bioisosteres

Molecular Formula C5H13NO2S
Molecular Weight 151.23 g/mol
CAS No. 52960-14-2
Cat. No. B1279081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentane-1-sulfonamide
CAS52960-14-2
Molecular FormulaC5H13NO2S
Molecular Weight151.23 g/mol
Structural Identifiers
SMILESCCCCCS(=O)(=O)N
InChIInChI=1S/C5H13NO2S/c1-2-3-4-5-9(6,7)8/h2-5H2,1H3,(H2,6,7,8)
InChIKeyICFQGMYPBURXAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pentane-1-sulfonamide: Physical Properties & Sourcing


Pentane-1-sulfonamide (CAS 52960-14-2) is a primary aliphatic sulfonamide with the molecular formula C5H13NO2S and a molecular weight of 151.23 g/mol [1]. It is a white to off-white crystalline solid with a melting point of 62-64°C and a boiling point of 256.3±23.0 °C at 760 mmHg [2]. The compound exhibits a calculated LogP of 2.25, indicating moderate lipophilicity, and a polar surface area (PSA) of 68.5 Ų [1]. It serves primarily as a versatile synthetic intermediate in pharmaceutical and polymer research [3].

Moderate lipophilicity for biphasic synthesis
Crystalline solid with ambient stability
Primary sulfonamide for versatile derivatization

Pentane-1-sulfonamide: Why Generic Substitution Fails


Within the aliphatic sulfonamide class, compounds are not freely interchangeable. Even minor variations in alkyl chain length or branching can dramatically alter key physicochemical properties such as lipophilicity (LogP) and melting point, which in turn dictate solubility, permeability, and crystallization behavior. Substituting pentane-1-sulfonamide with its butane or hexane homologs, or with a positional isomer like pentane-2-sulfonamide, introduces quantifiable shifts in LogP and melting point [1][2]. These shifts are not linear and can lead to significant differences in synthetic outcomes and final product characteristics, making precise selection crucial for reproducible results in pharmaceutical and material science applications.

!
Chain-length homologs shift properties non-linearly
Butane/hexane analogs may shift LogP and melting point, altering solubility and crystallization.
!
Positional isomer dramatically alters profile
Pentane-2-sulfonamide introduces large LogP and boiling point changes, affecting partitioning and synthesis.
!
Small structural changes impact reproducibility
Slight chain or position changes can compromise synthetic outcomes and material properties in pharma/polymer applications.

Pentane-1-sulfonamide: Quantitative Evidence vs. Analogs


Chain-Length Dependent Lipophilicity

Pentane-1-sulfonamide exhibits a calculated LogP of 2.25 [1], which is 0.39 units higher than butane-1-sulfonamide (LogP = 1.86) [2] and 0.39 units lower than hexane-1-sulfonamide (LogP = 2.64) [3]. This quantifiable difference in lipophilicity directly impacts membrane permeability and solubility in organic media.

Chain-Length Lipophilicity
Reported
LogP 2.25 vs 1.86 / 2.64
Δ +0.39 / –0.39
Moderate lipophilicity vs. homologs
Calculated LogP, cross-study comparable
Lipophilicity LogP Physicochemical Properties

Positional Isomer Differentiation

Positional isomerism significantly alters physicochemical properties. Pentane-1-sulfonamide has a LogP of 2.25 [1] and a boiling point of 256.3±23.0 °C [2]. In contrast, pentane-2-sulfonamide exhibits a substantially lower LogP of 0.51 [3] and a boiling point of 248.1±23.0 °C [4]. This 1.74 LogP unit difference (approximately a 55-fold change in partition coefficient) and 8.2 °C boiling point difference highlight that the position of the sulfonamide group on the alkyl chain critically determines the compound's physicochemical profile.

Positional Isomer Differentiation
Reported
ΔLogP = –1.74, ΔB.P. = –8.2 °C
Positional isomer significantly alters profile
Vs. pentane-2-sulfonamide; cross-study
Isomerism LogP Boiling Point Physicochemical Properties

Melting Point: Solid-State Handling

Pentane-1-sulfonamide exhibits a melting point of 62-64 °C [1]. This is approximately 14-19 °C higher than butane-1-sulfonamide (melting point range 43-50 °C) and approximately 50-52 °C lower than hexane-1-sulfonamide (melting point 114 °C) . This intermediate melting point provides a distinct handling advantage, offering greater solid-state stability than the butane analog at ambient temperatures while avoiding the need for high-temperature processing required for the hexane analog.

Melting Point
Data to verify
62–64 °C
Supports ambient handling review
Intermediate to homolog extremes; verify
Melting Point Crystallization Solid-State Properties

Pentane-1-sulfonamide: Key Application Scenarios


Pharmaceutical Intermediate

Pentane-1-sulfonamide's specific LogP of 2.25 and melting point of 62-64 °C make it a preferred intermediate for the synthesis of drug candidates requiring a moderate lipophilic sulfonamide fragment. This balanced profile, distinct from both shorter and longer chain homologs, facilitates predictable SAR studies and ensures reproducible crystallization behavior during purification [1]. The compound is a direct precursor to advanced intermediates like 5-fluoro-N-(3-methyl-1H-indazol-6-yl)pentane-1-sulfonamide, a known inhibitor of mycolic acid synthesis in *Mycobacterium tuberculosis* [2].

Polymer Building Block

In polymer science, pentane-1-sulfonamide's intermediate melting point (62-64 °C) and moderate lipophilicity offer a distinct advantage over its homologs. It can be incorporated into polymer backbones or used as a chain-end modifier to tune the thermal transitions (e.g., Tg, Tm) and surface hydrophobicity of the final material [1]. Its solid-state handling at room temperature simplifies industrial-scale polymerizations compared to the more waxy butane analog, while its lower melting point compared to the hexane analog enables lower processing temperatures.

BCP Bioisostere Precursor

Pentane-1-sulfonamide serves as a valuable starting material for the generation of aliphatic sulfonyl chlorides, which are key intermediates in the synthesis of bicyclo[1.1.1]pentane (BCP)-containing sulfonamides. These BCP-sulfonamides are important bioisosteres of aryl sulfonamides, offering improved solubility and metabolic stability [1]. The specific chain length of pentane-1-sulfonamide provides an optimal balance of reactivity and steric bulk for these transformations, as documented in recent transition metal-free synthetic methodologies [2].

Application
Selection Property
Validation Focus
Pharmaceutical intermediate
Moderate lipophilicity and crystalline form
LogP-matching and crystallization reproducibility
Polymer building block
Ambient solid handling and tunable hydrophobicity
Thermal transition and surface property review
BCP bioisostere precursor
Reactivity-steric context for BCP coupling
Sulfonyl chloride generation and bioisostere properties

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